molecular formula C21H15ClF4N2O4S B5195643 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide

Cat. No.: B5195643
M. Wt: 502.9 g/mol
InChI Key: YSPPEAUYEIEYNH-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, trifluoromethyl, fluorophenyl, and sulfamoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-chloro-5-(trifluoromethyl)aniline, which is then reacted with 4-fluorobenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is further reacted with 4-hydroxyphenoxyacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar structural features but differ in the positions and number of chlorine atoms.

    Fluorobenzenesulfonamides: Compounds with similar sulfonamide groups but different substituents on the benzene ring.

    Phenoxyacetic acids: Compounds with similar phenoxyacetic acid moieties but different substituents.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide is unique due to its combination of chloro, trifluoromethyl, fluorophenyl, and sulfamoyl groups. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N2O4S/c22-18-10-1-13(21(24,25)26)11-19(18)27-20(29)12-32-16-6-8-17(9-7-16)33(30,31)28-15-4-2-14(23)3-5-15/h1-11,28H,12H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPPEAUYEIEYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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